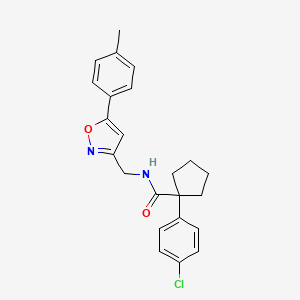

1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

1-(4-Chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a cyclopentane-carboxamide derivative featuring a 4-chlorophenyl group at the 1-position of the cyclopentane ring and an N-alkylated isoxazole moiety. The isoxazole ring is substituted at the 5-position with a p-tolyl (para-methylphenyl) group. This structure combines lipophilic (chlorophenyl, p-tolyl) and heterocyclic (isoxazole) components, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O2/c1-16-4-6-17(7-5-16)21-14-20(26-28-21)15-25-22(27)23(12-2-3-13-23)18-8-10-19(24)11-9-18/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGPMZFZTCLECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Attachment of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction.

Formation of the cyclopentanecarboxamide core: This can be synthesized through a series of reactions starting from cyclopentanone, followed by amide formation.

Coupling of the 4-chlorophenyl group: This step might involve a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) for nucleophilic substitution; sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues in Pesticides

The compound shares a cyclopentane backbone with fungicides such as metconazole and triticonazole, which contain cyclopentanol cores and triazole heterocycles (Table 1). Key differences include:

- Heterocycle: The target compound’s isoxazole contrasts with the triazole rings in metconazole and triticonazole. Triazoles are known inhibitors of fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol synthesis. Isoxazoles may target different pathways or exhibit divergent binding affinities .

Table 1: Comparison with Cyclopentane-Based Pesticides

Comparison with Herbicidal Carboxamides

The compound differs significantly from herbicidal carboxamides like acifluorfen and halosafen, which feature nitro-substituted benzoic acid/amide backbones (Table 2). These herbicides inhibit protoporphyrinogen oxidase (PPO), a target unrelated to cyclopentane-carboxamides. The absence of a nitro group in the target compound suggests a distinct mode of action.

Table 2: Comparison with Herbicidal Carboxamides

Comparison with Thiazole-Containing Carboxamides

A synthesized compound from biochemical studies () shares a carboxamide scaffold but incorporates a thiazole ring and a cyclopropane core (Table 3). Key distinctions include:

- Heterocycle : Thiazoles (sulfur-containing) vs. isoxazoles (oxygen/nitrogen-containing) influence electronic properties and metabolic stability.

- Molecular Weight : The target compound’s molecular weight is unreported, but the thiazole analog has a higher mass (591.14 g/mol), likely due to its biphenyl and dioxolane groups .

Table 3: Comparison with Thiazole-Based Carboxamide

Research Implications and Limitations

- Structural Activity Relationships (SAR) : The 4-chlorophenyl group is conserved across fungicidal analogs, suggesting its role in target binding. The isoxazole may modulate selectivity or resistance profiles compared to triazoles.

- Gaps in Data : Direct biological data (e.g., IC50, toxicity) for the target compound is absent in the provided evidence. Comparative analyses rely on structural extrapolation.

- Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols similar to those in (e.g., HATU-mediated coupling, HPLC purification) .

Biological Activity

1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. The structure features a cyclopentanecarboxamide backbone, which is significant in medicinal chemistry due to its ability to interact with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential applications in drug development.

Structural Overview

The compound can be represented by the following molecular formula:

- Molecular Formula : C23H23ClN2O2

- Molecular Weight : 394.9 g/mol

The presence of functional groups such as the isoxazole ring and the chlorophenyl moiety suggests a diverse range of interactions with biological systems.

Anticancer Properties

Research indicates that compounds with isoxazole rings often exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown efficacy against various cancer cell lines, suggesting that 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide may also possess similar properties. A study highlighted that isoxazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell proliferation and survival .

The proposed mechanism of action for this compound involves interaction with key protein targets within cancer signaling pathways. Preliminary studies suggest that it may inhibit proteins involved in tumor growth and metastasis, although detailed molecular docking studies are needed to elucidate these interactions further .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance, substituents on the phenyl rings can significantly alter lipophilicity and thus influence cellular uptake and efficacy. The following table summarizes findings from related studies:

| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Isoxazole + p-tolyl | 10.10 | Anticancer |

| Compound B | Isoxazole + ethoxy | 5.36 | Anticancer |

| Compound C | Isoxazole + furoyl | 3.21 | Anticancer |

| 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide | Cyclopentanecarboxamide + chlorophenyl + isoxazole | TBD | TBD |

Future Directions

Given its promising structure, future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide.

- Molecular Docking Studies : To identify specific protein targets and understand binding affinities.

- Modification Studies : To enhance efficacy and reduce potential toxicity through structural modifications.

Q & A

Q. Basic

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl, δ 2.3 ppm for p-tolyl methyl) . 2D techniques (COSY, HSQC) resolve overlapping signals in the cyclopentane and isoxazole regions .

- X-ray Crystallography : Resolve absolute configuration and confirm steric effects, particularly for the cyclopentane ring conformation .

- HRMS : Validate molecular weight (C₂₃H₂₂ClN₂O₂, exact mass 393.137 Da) with <2 ppm error .

How are physicochemical properties (e.g., solubility, logP) determined experimentally?

Q. Basic

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Centrifuge and quantify via UV-Vis at λ_max ≈ 260 nm (aromatic absorption) .

- logP : Measure octanol/water partitioning via HPLC (C18 column, gradient elution) or computational tools (e.g., SwissADME) .

- Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C typical for carboxamides) .

What strategies are employed in structure-activity relationship (SAR) studies to enhance target affinity?

Q. Advanced

- Isoxazole Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic pockets. Test IC₅₀ shifts in enzyme assays .

- Cyclopentane Ring Substitution : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict conformational flexibility and enhance target engagement .

- Amide Linker Optimization : Replace the methylene bridge with sulfonamide or urea groups to modulate hydrogen-bonding interactions .

How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

Q. Advanced

- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolite formation (LC-MS/MS) to explain reduced in vivo efficacy .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure direct target binding affinity, bypassing cell permeability confounders .

- Dose-Response Curves : Perform Hill slope analysis to identify cooperative effects or off-target interactions in cellular models .

What methodologies are used to develop sensitive analytical assays for quantifying this compound in biological matrices?

Q. Advanced

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 393→201 (chlorophenyl fragment) and 393→175 (isoxazole cleavage) .

- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80% in plasma) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss over 60 minutes .

How is the mechanism of action elucidated for this compound?

Q. Advanced

- Target Deconvolution : Use affinity chromatography (immobilized compound on Sepharose beads) to pull down binding proteins from cell lysates, identified via SDS-PAGE and MS .

- Kinase Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target inhibition .

- CRISPR Knockout : Generate gene-edited cell lines (e.g., HEK293) lacking putative targets to confirm loss of compound activity .

What experimental approaches assess compound stability under varying storage and handling conditions?

Q. Advanced

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradants via UPLC-PDA .

- Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and monitor degradation at -20°C, 4°C, and 25°C over 30 days .

- Excipient Compatibility : Test with common formulation agents (e.g., PEG 400, polysorbate 80) using DSC to detect interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.